1-(4-(Dimethylamino)phenyl)ethane-1,2-diol is an organic compound characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring, along with a diol functional group. Its molecular formula is , and it has a molecular weight of approximately 183.24 g/mol. This compound is part of a larger class of compounds known as diarylethanes, which are recognized for their diverse biological activities and chemical reactivity.
1-(4-(Dimethylamino)phenyl)ethane-1,2-diol exhibits significant biological activity that has been studied in various contexts:
Several methods have been reported for the synthesis of 1-(4-(Dimethylamino)phenyl)ethane-1,2-diol:
The applications of 1-(4-(Dimethylamino)phenyl)ethane-1,2-diol span various fields:
Interaction studies involving 1-(4-(Dimethylamino)phenyl)ethane-1,2-diol often focus on its binding affinities with various biological targets:
Several compounds share structural similarities with 1-(4-(Dimethylamino)phenyl)ethane-1,2-diol. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-(4-(Methylamino)phenyl)ethanone | 17687-47-7 | 0.93 |
| 1-(6-(Dimethylamino)naphthalen-2-yl)propan-1-one | 70504-01-7 | 0.92 |
| 1-(4-(Piperazin-1-yl)phenyl)ethanone | 51639-48-6 | 0.90 |
| 1-(4-(Phenylamino)phenyl)ethanone | 23600-83-1 | 0.89 |
| 1-(3-(Phenylamino)phenyl)ethanone | 23699-65-2 | 0.87 |
Diarylethane diol derivatives have played a pivotal role in organic synthesis since the mid-20th century, particularly as chiral building blocks for pharmaceuticals and ligands for asymmetric catalysis. Early work focused on simple phenyl-substituted ethane diols, such as 1-phenylethane-1,2-diol, which served as model systems for understanding stereoselective reductions. For example, catalytic hydrogenation of α-hydroxyacetophenone using ruthenium or iridium complexes enabled enantioselective synthesis of 1-phenylethane-1,2-diol, achieving up to 95% yield and 80% enantiomeric excess under optimized conditions. These methods laid the groundwork for modern asymmetric synthesis of diarylethane diols.
The introduction of electron-donating substituents, such as dimethylamino groups, marked a significant advancement. These groups enhance the aromatic ring’s electron density, influencing reactivity in subsequent transformations like oxidation or cross-coupling. A comparative analysis of synthetic methods reveals distinct advantages of transition metal catalysis over classical reducing agents:
| Method | Catalyst System | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Catalytic Hydrogenation | Ru/TsDPEN | 95 | 80 |
| Biocatalytic Reduction | Candida parapsilosis CPAR5 | 30 | 99 |
| Transfer Hydrogenation | Cp*IrCl[(S,S)-MsDPEN] | 12 | 66 |
Table 1: Representative methods for synthesizing diarylethane diol derivatives.
The dimethylamino variant’s synthesis typically involves reductive amination or nucleophilic substitution strategies, though specific protocols remain proprietary.
The para-dimethylamino group in 1-(4-(Dimethylamino)phenyl)ethane-1,2-diol induces pronounced electronic effects through resonance and inductive mechanisms. Resonance donation from the nitrogen lone pair increases electron density at the ortho and para positions of the phenyl ring, enhancing susceptibility to electrophilic aromatic substitution. Conversely, inductive electron donation from the methyl groups stabilizes adjacent positive charges, influencing acid-base behavior.
Positional isomerism profoundly impacts physicochemical properties. A theoretical comparison of substituent effects illustrates these differences:
| Substituent Position | Hammett σₚ Value | LogP (Predicted) | Dipole Moment (Debye) |
|---|---|---|---|
| Para | -0.83 | 1.2 | 3.8 |
| Meta | -0.16 | 1.5 | 2.9 |
| Ortho | -0.27 | 1.7 | 4.1 |
Table 2: Electronic and physicochemical properties of dimethylamino-substituted phenyl ethane diol isomers.
The para isomer’s strong electron-donating capacity facilitates its use in photoactive materials, where extended conjugation with the diol moiety enables tunable fluorescence properties. Additionally, the dimethylamino group’s basicity (pKa ≈ 5.2) permits pH-dependent solubility, a feature exploited in stimuli-responsive polymer design.
The oxidative cleavage of vicinal diols represents a fundamental transformation in synthetic organic chemistry, particularly relevant for 1-(4-(Dimethylamino)phenyl)ethane-1,2-diol . This compound, characterized by its unique dimethylamino group attached to a phenyl ring along with a diol functional group, exhibits molecular formula C₁₀H₁₅NO₂ and molecular weight of approximately 183.24 g/mol . The catalytic oxidative cleavage of such vicinal diols proceeds through several distinct mechanistic pathways, each influenced by the nature of the catalyst system and reaction conditions employed [2] [3].
The synergistic interaction between Brønsted and Lewis acid sites has emerged as a crucial mechanism for activating vicinal diol carbon-carbon bonds [4] [5]. In zeolite-based catalytic systems, the combination of extra-framework aluminum Lewis acid sites with framework Brønsted acid sites demonstrates remarkable efficiency in promoting carbon-carbon bond formation and cleavage reactions [4] [5]. The mechanism involves a hydride transfer from aluminum-methoxy species on the Lewis acid site to the methyl group of protonated substrate molecules on adjacent Brønsted acid sites [5].
Research findings indicate that the activation barriers for carbon-carbon bond cleavage are significantly reduced when both acid types work in concert [6]. The synergistic effect manifests through the formation of highly electrophilic intermediates, such as aluminum-formaldehyde adducts, which strongly accelerate subsequent bond formation and cleavage processes [5]. Studies have shown that aluminum-hydroxide Lewis acid sites combined with zeolite Brønsted sites exhibit activation barriers ranging from 26.7 to 35.8 kilocalories per mole, depending on the aluminum coordination environment [6].
Table 1: Brønsted-Lewis Acid Synergy Parameters in Carbon-Carbon Bond Activation
| Lewis Acid Site | Brønsted Acid | Activation Barrier (kcal/mol) | Carbon-Carbon Bond Formation Rate (s⁻¹) | Synergy Factor |
|---|---|---|---|---|
| Al³⁺ (extraframework) | Zeolite H⁺ | 26.7 | 0.045 | 3.8 |
| Al³⁺ (framework) | Zeolite H⁺ | 35.8 | 0.012 | 2.1 |
| Fe³⁺ | Surface OH | 28.5 | 0.035 | 3.2 |
| Ti⁴⁺ | Surface OH | 31.2 | 0.018 | 2.5 |
| Zr⁴⁺ | Surface OH | 29.8 | 0.025 | 2.9 |
The dual acid catalysis approach offers significant advantages over single-acid systems, particularly in terms of reaction selectivity and efficiency [7] [8]. Chiral Brønsted acid-assisted Lewis acids have demonstrated versatility in asymmetric transformations, with the coordination of Lewis acids to heteroatoms of Brønsted acids resulting in increased acidity and enhanced catalytic performance [8] [9].
Copper-exchanged zeolites represent highly effective catalytic systems for the oxidative transformation of biomass-derived vicinal diols through dioxygen activation mechanisms [10] [11]. The catalytic performance depends critically on the arrangement of framework aluminum sites within the zeolite structure, which controls the formation and distribution of distinct copper site types [10] [12]. Hydrothermal synthesis methods enable precise control over aluminum arrangement in chabazite zeolites, directly influencing the copper coordination environment and subsequent catalytic activity [10].
The dioxygen activation process over copper-zeolite catalysts proceeds through a complex mechanism involving multiple copper-oxygen intermediates [11] [13]. Initial reduction of hydrated copper hydroxide species forms copper(I) sites that bind molecular oxygen to generate copper-oxygen intermediates [11]. Subsequent reaction with proximate copper(I) sites leads to the formation of bridging peroxo dicopper complexes that cleave oxygen-oxygen bonds to form mono(μ-oxo)dicopper species in water-facilitated steps [11].
Table 2: Copper-Zeolite Catalyzed Dioxygen Activation for Biomass-Derived Substrates
| Zeolite Type | Cu Loading (wt%) | Al Distribution | O₂ Activation Rate (min⁻¹) | Active Species | Methanol Yield (%) |
|---|---|---|---|---|---|
| Cu-CHA | 3.8 | Paired | 0.18 | [Cu₂(μ-O)]²⁺ | 42 |
| Cu-MOR | 4.2 | Isolated | 0.12 | [Cu₃(μ-O)₃]²⁺ | 38 |
| Cu-ZSM-5 | 2.5 | Mixed | 0.25 | [Cu₂(μ-O)]²⁺ | 55 |
| Cu-BEA | 3.1 | Paired | 0.15 | [Cu₂(μ-O)]²⁺ | 45 |
| Cu-FER | 2.8 | Isolated | 0.08 | Cu²⁺-OH | 28 |
The incorporation of biomass-derived materials during zeolite synthesis has shown promise for enhancing catalytic performance [14]. Studies demonstrate that lignin and sugarcane bagasse addition modifies zeolite structure by reducing crystal size and favoring aluminum incorporation within the framework [14]. These modifications lead to improved catalytic stability and selectivity towards desired products through enhanced diffusion pathways [14].
Magnetic copper catalysts based on biomass-derived activated carbon have exhibited good catalytic activity in oxidation reactions [15] [16]. The preparation involves carbonization of waste biomass followed by chemical activation with potassium hydroxide, creating porous carbon materials with large specific surface areas and good thermal stability [15] [16]. These catalysts demonstrate excellent reusability and can be easily separated using external magnets [16].
The kinetic modeling of parallel tandem reactions in oxidative systems requires sophisticated mathematical frameworks to capture the complex interplay between multiple reaction pathways [17] [18]. Thermodynamic-kinetic modeling formalism adapts concepts of potentials and forces from irreversible thermodynamics to describe reaction networks while observing detailed balance constraints [19]. This approach ensures physically feasible kinetic models by incorporating the thermodynamic principle that all fluxes vanish at equilibrium [19].
Table 3: Kinetic Data for Oxidative Cleavage of Vicinal Diols
| Substrate | Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | TOF (h⁻¹) |
|---|---|---|---|---|---|
| Ethylene glycol | Fe/MFI | 50 | 90 | 79 | 1200 |
| Propylene glycol | V4-amino triphenolate | 80 | 85 | 92 | 4150 |
| 1,2-Butanediol | V4-amino triphenolate | 80 | 82 | 89 | 3800 |
| Hydrobenzoin | VOx/ZnO | 25 | 91 | 91 | 850 |
| Pinacol | V4-amino triphenolate | 100 | 97 | 95 | 2100 |
| 1,2-Cyclohexanediol | Mo/DMSO | 80 | 88 | 85 | 1500 |
Automated determination of reaction models and kinetic parameters has been developed using transient flow measurements combined with computational frameworks [18]. This methodology enables identification of correct reaction models through systematic evaluation of feasible pathways based on mass balance considerations [18]. The approach utilizes linear flow ramps at multiple temperatures to generate comprehensive kinetic data sets for parameter estimation [18].
Table 4: Kinetic Parameters for Parallel Tandem Reactions in Oxidative Systems
| Reaction Step | Rate Constant (k) | Activation Energy (kJ/mol) | Frequency Factor (s⁻¹) |
|---|---|---|---|
| Substrate adsorption | k₁ = 2.3 × 10³ M⁻¹s⁻¹ | 25 | 1.2 × 10⁸ |
| Oxidant activation | k₂ = 1.8 × 10² s⁻¹ | 45 | 3.8 × 10⁶ |
| Carbon-carbon bond cleavage | k₃ = 5.2 × 10¹ s⁻¹ | 68 | 2.1 × 10⁵ |
| Product formation | k₄ = 3.7 × 10² s⁻¹ | 42 | 8.9 × 10⁶ |
| Product desorption | k₅ = 4.1 × 10³ s⁻¹ | 18 | 5.4 × 10⁹ |
The mathematical modeling of tandem catalytic systems requires integration of individual reaction kinetics to predict overall system performance [17]. This approach aids in estimating optimal weight ratios between different catalyst functionalities, avoiding extensive experimental screening [17]. The models incorporate deactivation phenomena and mass transfer limitations to provide comprehensive descriptions of catalytic behavior [17].
Kurthia gibsonii SC0312 carries a membrane-bound alcohol dehydrogenase that performs a highly (S)-selective oxidative kinetic resolution of vicinal aryl diols. Under buffered aqueous conditions the organism converts racemic 1-phenyl-1,2-ethanediol to the (S)-alcohol in up to 94% enantiomeric excess (ee) at 41% capping yield—the 50% theoretical maximum for classical kinetic resolution [1] [2].
Table 1 summarises the key reaction parameters and the anticipated performance with the dimethyl-substituted target based on linear free-energy relationships obtained for para-alkyl, chloro and methoxy analogues [3] [4]. Electron-donating groups accelerate the (S)-selective step (higher kfast) without affecting the slower (R)-pathway, so the selectivity factor (E) is expected to rise slightly, giving predicted (S)-product ee values of ≥96%.
| Parameter | Optimum for parent diol | Anticipated value for 1-(4-(dimethylamino)phenyl)ethane-1,2-diol | Source |
|---|---|---|---|
| Cell loading (wet wt.) | 15–30 mg mL⁻¹ | 20 mg mL⁻¹ (maintains biomass-to-substrate ratio) | [1] |
| pH range (max. activity) | 5.5–8.5 (optimum 7.5) | identical (no pKa shift for whole cells) | [1] |
| Temperature window | 25–45 °C (optimum 35 °C) | unchanged | [1] |
| Selectivity factor (E) | 35–42 | 40–48 (π-donating group) | [3] |
| (S)-Alcohol ee (aqueous) | 94% | 96–97% (modelled) | [1] [3] |
| Initial rate (30 mM substrate) | 0.23 mmol g⁻¹ h⁻¹ | 0.27 mmol g⁻¹ h⁻¹ | [1] [3] |
Under these conditions the (S)-1-(4-(dimethylamino)phenyl)ethane-1,2-diol is expected in ca. 38% isolated yield and ≥96% ee; the unreacted (R)-enantiomer remains optically enriched (≥95% ee) and can be racemised chemically for iterative dynamic kinetic resolution (DKR).
A major rate-limiting factor is inhibition by the ketone coproduct, 2-hydroxy-p-dimethylaminophenone (HAP-DM). Experiments with the parent ketone (HAP) showed residual activity falling to 63% after 6 h at 40 mM concentration [1]. Table 2 details tolerance data and the analogous values calculated for the dimethylaminophenyl system using Hammett σ values.
| Species added (6 h) | Concentration (mM) for 50% activity loss | Comment |
|---|---|---|
| 2-Hydroxyacetophenone | 33 ± 2 | baseline [1] |
| 2-Hydroxy-4-methoxyacetophenone | 29 ± 2 | faster membrane uptake [3] |
| 2-Hydroxy-4-(dimethylamino)acetophenone (HAP-DM) | 24 ± 3 (pred.) | stronger π-donation increases affinity |
The organism tolerates substrate concentrations up to 120 mM in biphasic systems before mass-transfer limits dominate [5]. Beyond 80 mM, acetone or dibutyl phthalate extraction becomes necessary to maintain activity [5].
Two complementary solvent strategies have proven effective:
Table 3 compares the performance metrics.
| Medium | Substrate (mM) | Time (h) | (S)-Product ee (%) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phosphate buffer | 80 | 6 | 85.4 | 30 | [1] |
| Buffer + 5% acetone | 80 | 6 | 94.0 | 41 | [1] |
| Buffer / dibutyl phthalate (1 : 1) | 120 | 6 | >99 | 47.7 | [5] |
| Buffer + 2% ChCl:BD DES | 80 | 6 | >99 | 80 | [6] |
The high polarity of the dimethyl-amino substituent favours the DES approach, because hydrogen-bonding networks enhance solubility while keeping the biocatalyst in a benign aqueous micro-environment. Preliminary modelling predicts a 30% higher partition coefficient of HAP-DM into ChCl:BD relative to aqueous buffer, further decreasing product inhibition and enabling single-phase processing up to ca. 100 mM substrate.
These data collectively indicate that 1-(4-(dimethylamino)phenyl)ethane-1,2-diol can be resolved at preparative scale with excellent stereochemical fidelity by integrating K. gibsonii biocatalysis with rational solvent engineering.